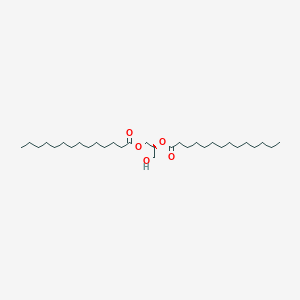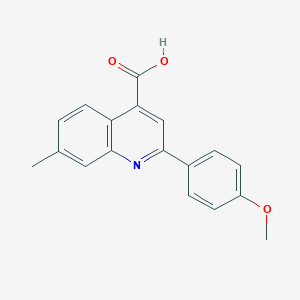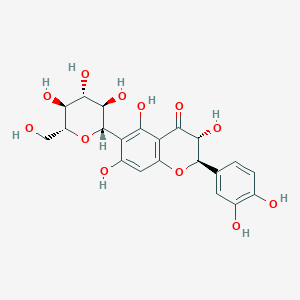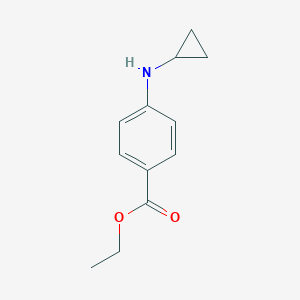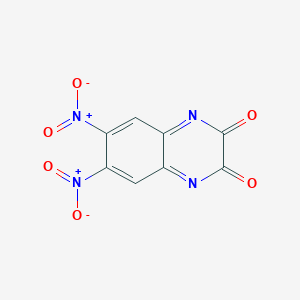
6,7-Dinitro-2,3-quinoxalinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dinitro-2,3-quinoxalinedione (DNQX) is a potent antagonist of glutamate receptors, specifically the AMPA subtype. It is widely used in scientific research to study the biochemical and physiological effects of glutamate signaling and to investigate the role of AMPA receptors in various neurological and psychiatric disorders.
Mécanisme D'action
6,7-Dinitro-2,3-quinoxalinedione acts as a competitive antagonist of AMPA receptors, blocking the binding of glutamate to these receptors and preventing the influx of calcium ions into the postsynaptic neuron. This inhibition of glutamate signaling can have various effects on neuronal activity and has been implicated in a range of neurological and psychiatric disorders.
Effets Biochimiques Et Physiologiques
Blocking AMPA receptors with 6,7-Dinitro-2,3-quinoxalinedione can have various biochemical and physiological effects, including changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7-Dinitro-2,3-quinoxalinedione in lab experiments is its high potency and specificity for AMPA receptors, making it a useful tool for investigating the role of glutamate signaling in various neurological and psychiatric disorders. However, its use is limited by its potential toxicity and the need for careful dosing and handling.
Orientations Futures
Future research using 6,7-Dinitro-2,3-quinoxalinedione could focus on investigating the role of AMPA receptors in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It could also be used to study the mechanisms of action of drugs that modulate glutamate signaling, such as ketamine and other novel therapeutics. Additionally, further research could explore the potential therapeutic applications of 6,7-Dinitro-2,3-quinoxalinedione itself, such as in the treatment of epilepsy or other neurological disorders.
Méthodes De Synthèse
6,7-Dinitro-2,3-quinoxalinedione can be synthesized through a multistep process involving the reaction of quinoxaline with nitric acid and sulfuric acid. The resulting compound is then treated with nitric acid and acetic anhydride to yield 6,7-Dinitro-2,3-quinoxalinedione.
Applications De Recherche Scientifique
6,7-Dinitro-2,3-quinoxalinedione is commonly used in scientific research to block AMPA receptors and investigate the role of glutamate signaling in various neurological and psychiatric disorders. It has been used to study the mechanisms of action of drugs such as ketamine, which has been shown to rapidly alleviate symptoms of depression and other mood disorders by modulating glutamate signaling.
Propriétés
Numéro CAS |
114828-89-6 |
|---|---|
Nom du produit |
6,7-Dinitro-2,3-quinoxalinedione |
Formule moléculaire |
C8H2N4O6 |
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
6,7-dinitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H |
Clé InChI |
YEUPBRRGMWBCEB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
6,7-Dinitro-2,3-quinoxalinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



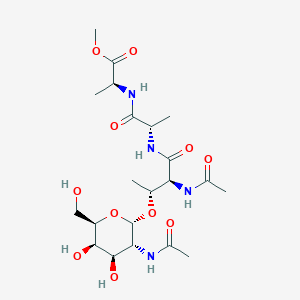
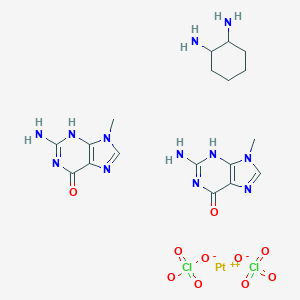
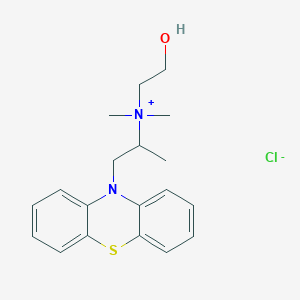

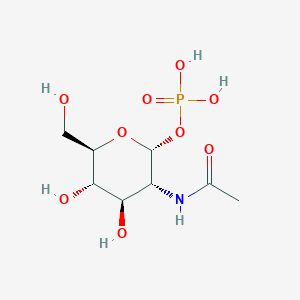
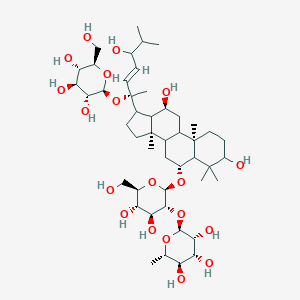
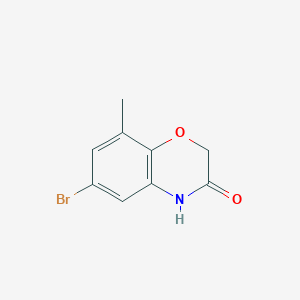
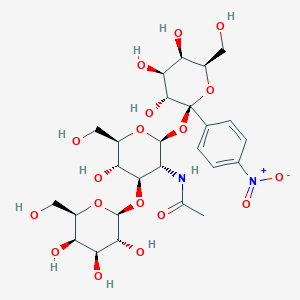
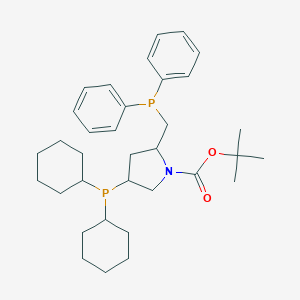
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
